3-碘-4-(三氟甲基)苯甲酸

描述

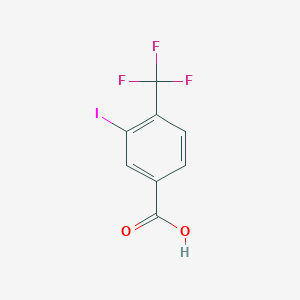

3-Iodo-4-(trifluoromethyl)benzoic acid is a compound that belongs to the family of benzoic acids, characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzene ring. This structure is significant in the field of organic chemistry due to the unique reactivity of the iodine and trifluoromethyl groups, which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of iodine-containing benzoic acids can be achieved using iodine/silver trifluoroacetate as an efficient iodinium donating reagent, as demonstrated in the preparation of a diiodo-containing benzoic acid derivative . Similarly, the trifluoromethylation of benzoic acids to introduce the trifluoromethyl group can be accomplished through nucleophilic substitution using TMSCF3 and anhydrides as activating agents . These methods provide a pathway for the synthesis of 3-iodo-4-(trifluoromethyl)benzoic acid by combining the appropriate iodination and trifluoromethylation techniques.

Molecular Structure Analysis

The molecular structure of iodine and trifluoromethyl-substituted benzoic acids can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . The presence of the iodine and trifluoromethyl groups can induce steric interactions that influence the orientation of substituents relative to the aromatic plane, as observed in the crystallographic studies of similar compounds .

Chemical Reactions Analysis

The reactivity of iodine(III) reagents derived from iodosylbenzoic acid, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid, has been explored, showing that these reagents can be recycled and the reduced form, 3-iodobenzoic acid, can be recovered from reaction mixtures . This suggests that 3-iodo-4-(trifluoromethyl)benzoic acid could potentially serve as a precursor for hypervalent iodine reagents with applications in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives with fluorinated substituents are of interest due to their potential to form ordered superstructures and exhibit unique phase behaviors, as seen in the study of a mesogen with a thermotropic cubic phase . The chemical properties of benzoic acids are also influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which can affect acidity and reactivity .

科学研究应用

1. 可回收的高价碘试剂

3-碘-4-(三氟甲基)苯甲酸用于开发新的可回收碘(III)试剂。这些试剂源自3-碘基苯甲酸,在有机合成中具有重要意义,因为它们可以被回收和重复使用,从而有助于更可持续的化学过程 (Yusubov et al., 2008)。

2. 热力学性质

对3-碘-4-(三氟甲基)苯甲酸的热力学特性,包括升华焓和蒸汽压,进行了广泛研究。了解这些性质对于预测化合物在不同条件下的行为至关重要,这对化学工程和材料科学中的各种应用至关重要 (Tan & Sabbah, 1994)。

3. 连续流碘化

这种化学品在连续流条件下对某些化合物进行碘化也至关重要。该领域的研究侧重于优化特定异构体的生产,这对于工业规模的化学合成具有重要意义 (Dunn et al., 2018)。

4. 在邻位卤甲氧化中的作用

它作为邻位氯甲氧化或碘甲氧化不饱和化合物的可回收试剂。回收这些试剂的能力增强了这些化学过程的效率和可持续性 (Yusubov et al., 2004)。

5. 脱羧三氟甲基化

它参与了对苯甲酸衍生物的脱羧三氟甲基化。这种方法以其温和和实用的方式而闻名,在低温下使用环境友好的转化 (Wang et al., 2017)。

6. 三碘苯甲醚的合成

研究还探讨了它在通过一锅式C-H碘化/ipso-碘脱羧反应合成三碘苯甲醚中的用途。这种合成方法可扩展和高效,突显了该化合物在生产有用化学中间体中的作用 (Al‐Zoubi et al., 2015)。

7. 三氟甲基化反应

它用于各种芳香族和杂环芳香族化合物的三氟甲基化反应。这表明了它在将三氟甲基基团引入复杂分子中的作用,这是许多制药品和农药中的有价值的修饰 (Mejía & Togni, 2012)。

8. 光谱分析

对3-碘-4-(三氟甲基)苯甲酸的光谱行为进行了研究,以了解碘和羧基功能团之间的分子内相互作用。这些知识对于开发具有所需物理和化学性质的新化合物至关重要 (Kolev et al., 2021)。

9. 新型荧光探针的开发

它还在开发用于检测活性氧物种的新型荧光探针中发挥作用。这种探针在生物和化学研究中对于理解氧化应激和相关过程至关重要 (Setsukinai et al., 2003)。

安全和危害

The safety information for 3-Iodo-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .

属性

IUPAC Name |

3-iodo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJDSOAQPKABJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethyl)benzoic acid | |

CAS RN |

1034690-61-3 | |

| Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)

![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)